5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide 5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 728888-49-1
VCID: VC21486011
InChI: InChI=1S/C21H22N4O3S/c1-27-15-4-3-12(9-16(15)28-2)23-20(26)19-17(22)13-10-14-18(24-21(13)29-19)11-5-7-25(14)8-6-11/h3-4,9-11H,5-8,22H2,1-2H3,(H,23,26)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5g/mol

5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide

CAS No.: 728888-49-1

Cat. No.: VC21486011

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.5g/mol

* For research use only. Not for human or veterinary use.

5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide - 728888-49-1

Specification

CAS No. 728888-49-1
Molecular Formula C21H22N4O3S
Molecular Weight 410.5g/mol
IUPAC Name 5-amino-N-(3,4-dimethoxyphenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Standard InChI InChI=1S/C21H22N4O3S/c1-27-15-4-3-12(9-16(15)28-2)23-20(26)19-17(22)13-10-14-18(24-21(13)29-19)11-5-7-25(14)8-6-11/h3-4,9-11H,5-8,22H2,1-2H3,(H,23,26)
Standard InChI Key VQWCSFAMSFVKOF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N)OC

Introduction

Synthesis

While no direct synthesis pathway for this specific compound was found in the search results, the following general approaches are relevant for similar heterocyclic compounds:

  • Cyclization Reactions:

    • Multi-step reactions involving cyclization of precursor molecules containing amino and thiol groups could yield the tetracyclic core.

  • Functionalization:

    • Introduction of the dimethoxyphenyl group and carboxamide functionality could be achieved through electrophilic substitution or amidation reactions.

  • Analytical Confirmation:

    • Techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared Spectroscopy (IR) are typically used to confirm the structure.

Potential Applications

Compounds with similar structural motifs have been studied for various applications:

Biological Activity

  • Anticancer Potential: Many heterocyclic compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Anti-inflammatory Properties: The presence of amine and carboxamide groups may enable interactions with enzymes like cyclooxygenase or lipoxygenase.

Drug Development

  • The rigid tetracyclic structure could serve as a scaffold for designing drugs targeting specific receptors or enzymes.

Molecular Docking Studies

  • Similar compounds have been evaluated in silico for their binding affinities to biological targets such as kinases or proteases.

Research Findings on Related Compounds

StudyCompoundKey Findings
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamideDemonstrated anti-inflammatory activity via molecular docking studies.
Imidazole derivativesShowed cytotoxicity against cancer cell lines and potential for further drug development.
Triazine-based sulfonamidesDisplayed significant anticancer activity through apoptosis induction and metabolic stability.

Future Directions

  • Experimental Validation: Synthesis and biological testing should be prioritized to confirm theoretical predictions.

  • Structure–Activity Relationship (SAR): Modifications to the functional groups could optimize activity profiles.

  • Computational Studies: Molecular docking and QSAR studies can guide further research.

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